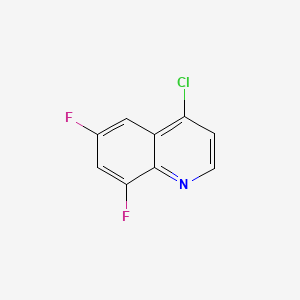

4-Chloro-6,8-difluoroquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-6,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYDBLFWTPXYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371406 | |

| Record name | 4-chloro-6,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-89-9 | |

| Record name | 4-chloro-6,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239463-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,8-difluoroquinoline stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a quinoline core substituted with a reactive chlorine atom at the 4-position and two fluorine atoms at the 6- and 8-positions, imparts a distinct electronic profile that makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules. The strategic placement of the halogen atoms allows for selective functionalization, enabling the exploration of novel chemical space in the quest for new therapeutic agents and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role as a versatile intermediate in drug discovery and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 239463-89-9 | [1] |

| Molecular Formula | C₉H₄ClF₂N | [1] |

| Molecular Weight | 199.58 g/mol | [1] |

| Boiling Point | 256.9 °C at 760 mmHg | [2] |

| Density | 1.455 g/cm³ | [2] |

| Flash Point | 109.1 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-step process that begins with the construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination reaction.

A [label="3,5-Difluoroaniline"]; B [label="Diethyl Malonate Derivative"]; C [label="6,8-Difluoro-4-hydroxyquinoline"]; D [label="this compound"];

A -> C [label="Gould-Jacobs Reaction"]; B -> C; C -> D [label="Chlorination (e.g., POCl₃)"]; }

Caption: General synthetic workflow for this compound.Stage 1: Synthesis of 6,8-Difluoro-4-hydroxyquinoline

The initial and crucial step is the formation of the quinoline ring system. The Gould-Jacobs reaction is a well-established and versatile method for this transformation.[3] This reaction involves the condensation of an aniline with a diethyl malonate derivative, followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

-

Condensation: In a round-bottom flask, 3,5-difluoroaniline is reacted with a suitable diethyl malonate derivative, such as diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the condensation reaction and the removal of ethanol.

-

Cyclization: The resulting intermediate is then heated at a higher temperature, typically in a high-boiling solvent like diphenyl ether, to induce thermal cyclization and the formation of the 6,8-difluoro-4-hydroxyquinoline ring system.

-

Work-up and Isolation: Upon cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product. The solid is then collected by filtration, washed, and dried.

Stage 2: Chlorination of 6,8-Difluoro-4-hydroxyquinoline

The conversion of the 4-hydroxyl group to a chlorine atom is a critical step that activates the quinoline core for subsequent nucleophilic substitution reactions. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination

-

Reaction Setup: In a well-ventilated fume hood, 6,8-difluoro-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound primarily stems from the reactivity of the chlorine atom at the 4-position, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, making it a valuable intermediate for the synthesis of diverse compound libraries.

A [label="this compound"]; B [label="Nucleophile (NuH)\ne.g., R-NH₂, R-SH"]; C [label="4-Substituted-6,8-difluoroquinoline"];

A -> C [label="Nucleophilic Aromatic Substitution (SNAr)"]; B -> C; }

Caption: General scheme for nucleophilic substitution reactions of this compound.Nucleophilic Substitution with Amines

The reaction of this compound with various primary and secondary amines is a cornerstone for the synthesis of 4-aminoquinoline derivatives, a scaffold present in numerous bioactive compounds.

Experimental Protocol: Amination

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as isopropanol or ethanol, in a reaction vessel.

-

Addition of Amine: The desired amine (primary or secondary) is added to the solution. The reaction can be carried out under conventional heating or accelerated using microwave irradiation.

-

Reaction Conditions: The reaction mixture is heated to reflux or irradiated in a microwave reactor until the starting material is consumed, as monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography or recrystallization to yield the desired 4-amino-6,8-difluoroquinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

While the primary reactivity is at the 4-position, the chloro-substituent also allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This further expands the synthetic utility of this versatile building block.

Applications in Drug Discovery

The 6,8-difluoroquinoline moiety is a key pharmacophore in several classes of therapeutic agents. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and overall pharmacological potency. This compound serves as a critical starting material for the synthesis of compounds with potential applications in various therapeutic areas.

-

Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics. The 6,8-difluoro substitution pattern is of particular interest for the development of new antibacterial agents with improved activity against resistant strains.

-

Anticancer Agents: The quinoline scaffold is present in numerous kinase inhibitors used in oncology. This compound provides a platform for the synthesis of novel compounds targeting key signaling pathways in cancer cells.

-

Antiviral and Antiparasitic Agents: The versatile nature of the 4-chloroquinoline core allows for the development of derivatives with potential activity against a range of viruses and parasites.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an acute toxicant and an eye and skin irritant.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution, provides a reliable and efficient route to a wide array of functionalized quinoline derivatives. The presence of the 6,8-difluoro substitution pattern further enhances its potential for the development of novel therapeutic agents with improved pharmacological profiles. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for researchers and scientists in the field of drug discovery.

References

Physicochemical properties of 4-Chloro-6,8-difluoroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

This compound is a halogenated heterocyclic compound that has emerged as a critical intermediate in the landscape of organic synthesis. Its quinoline core is a prevalent motif in a multitude of biologically active molecules, and the strategic placement of chloro and fluoro substituents imparts unique reactivity and properties.[1] This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven experimental methodologies. Understanding these characteristics is paramount for its effective utilization in drug discovery, materials science, and advanced chemical synthesis.[1]

The chlorine atom at the C4 position is a key reactive site, highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups. The fluorine atoms at the C6 and C8 positions significantly modulate the electronic properties of the quinoline ring system, influencing factors such as pKa, metabolic stability, and binding interactions of its derivatives. This makes this compound an indispensable tool for chemists aiming to synthesize novel compounds for targeted cancer therapies, potent antivirals, and advanced materials for applications like organic light-emitting diodes (OLEDs).[1]

Chemical Identity and Structural Characteristics

-

Chemical Name: this compound

-

CAS Number: 239463-89-9[2]

-

Molecular Formula: C9H4ClF2N[2]

-

Molecular Weight: 199.58 g/mol [2]

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical data for this compound, providing a quick reference for laboratory applications.

| Property | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | 161-165 °C | [2] |

| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Data not available; expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate. | N/A |

| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [2] |

In-Depth Analysis and Experimental Protocols

Melting Point: A Criterion for Purity

The melting point is a fundamental thermal property, and its range provides a reliable indication of sample purity. A sharp melting range, as reported for this compound (161-165 °C), is characteristic of a pure crystalline solid.[2] Impurities typically cause a depression and broadening of the melting range.

Causality in Experimental Choice: The capillary method is the gold standard for melting point determination due to its requirement for minimal sample quantity, high accuracy, and the ability to observe the melting process directly.[3] The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus preventing an overestimation of the melting temperature.[4]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.[4] Tap the open end of a glass capillary tube into the sample to collect a small amount.[5]

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[4][5] Proper packing is essential for uniform heat transfer.[5]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).[5]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.

-

Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (approx. 140 °C).[5]

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.[4]

-

Observation: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling and Sublimation

The predicted boiling point of 256.9 °C suggests that this compound is a relatively non-volatile solid at room temperature.[2] It is important to note that this value is computationally predicted, as experimental determination can be complicated by potential sublimation or decomposition at high temperatures under atmospheric pressure. For high-purity applications, purification via sublimation under reduced pressure may be a viable strategy.

Solubility Profile

While quantitative solubility data is not readily published, the chemical structure provides strong indicators of its likely behavior. As a poly-halogenated aromatic heterocycle, this compound is expected to be hydrophobic. It is predicted to have poor solubility in water but good solubility in common, moderately polar to nonpolar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

Trustworthy Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a reliable system for determining the solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., 10 mL) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand, or centrifuge it, to let the undissolved solid settle completely.

-

Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of the solute in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared with known concentrations.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectral Properties: A Fingerprint for Identification

Although specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectral features, which are invaluable for reaction monitoring and quality control.

-

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with each other and with the fluorine atoms (nJH-F coupling).

-

¹³C NMR: The spectrum should display 9 distinct signals for the 9 carbon atoms. The carbons bonded to the electronegative F, Cl, and N atoms will be shifted downfield. C-F coupling (nJC-F) will be observable, often as doublets, which is a key diagnostic feature.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the C6 and C8 positions.

-

Mass Spectrometry (MS): In an ESI-MS or EI-MS spectrum, the molecular ion peak [M]+ will be readily identifiable. A key feature will be the isotopic pattern characteristic of a monochlorinated compound: two peaks, [M]+ and [M+2]+, with a relative intensity ratio of approximately 3:1.

Reactivity and Synthetic Utility

The primary utility of this compound stems from its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline nitrogen and the fluorine substituents activates the C4 position, making the chloro group an excellent leaving group. This allows for the straightforward synthesis of diverse 4-substituted quinoline derivatives by reacting it with various nucleophiles such as amines, alcohols, and thiols.[6] This regioselectivity is a cornerstone of its application in medicinal chemistry.[7]

Caption: General SNAr reaction at the C4 position.

Safety and Handling

Based on data for similar compounds and vendor information, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its solid nature, distinct melting point, and predictable reactivity make it a reliable building block for complex molecular synthesis. A thorough understanding of its characteristics, from its thermal behavior and solubility to its spectral fingerprints and chemical reactivity, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. FCKeditor - Resources Browser [ohiotech.edu]

- 3. thinksrs.com [thinksrs.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6,8-difluoroquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,8-difluoroquinoline is a halogenated quinoline derivative of significant interest as a building block in medicinal chemistry and materials science. Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties, particularly its solubility and chemical stability. This technical guide provides a comprehensive overview of this compound, addressing the current landscape of available data and, more critically, presenting detailed, field-proven methodologies for its empirical characterization. Recognizing the scarcity of specific experimental data in public literature, this document serves as a practical framework for researchers to determine solubility profiles, conduct rigorous stability assessments through forced degradation studies, and establish a robust, stability-indicating analytical method. The causality behind experimental choices is explained to empower researchers in designing and interpreting their own studies, ensuring the generation of reliable data crucial for formulation development, shelf-life prediction, and regulatory compliance.

Introduction and Physicochemical Profile

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly modulate a molecule's metabolic stability, membrane permeability, and target-binding affinity. This compound (CAS 239463-89-9) represents a key intermediate where the reactive 4-chloro position allows for facile nucleophilic substitution, while the 6,8-difluoro substitution pattern is expected to influence its overall electronic and conformational properties.

A review of available data reveals key physical properties, though experimental solubility and comprehensive stability data remain unpublished.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 239463-89-9 | |

| Molecular Formula | C₉H₄ClF₂N | |

| Molecular Weight | 199.58 g/mol | |

| Appearance | White solid | |

| Melting Point | 161-165 °C | |

| Boiling Point (Predicted) | 256.9 ± 35.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [1] |

| LogP (Predicted) | 3.166 | [1] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |

The predicted LogP value of 3.166 suggests that this compound is a lipophilic compound, which implies low intrinsic solubility in aqueous media but potentially good solubility in a range of organic solvents. The recommended storage conditions—refrigerated and dry—hint at potential sensitivity to heat and hydrolysis. This guide will provide the protocols to empirically determine these critical parameters.

Solubility Profile Assessment: A Methodological Approach

Solubility is a critical determinant of a compound's suitability for further development, impacting everything from reaction kinetics in synthesis to bioavailability in vivo.[2] Given the absence of published data, a systematic solubility assessment is paramount. We present protocols for both thermodynamic and kinetic solubility, which serve different purposes in the development lifecycle.

Rationale for Solvent Selection

The choice of solvents should reflect the intended applications of the compound. For synthetic chemistry, solvents common in nucleophilic substitution reactions are relevant. For pharmaceutical development, a range of aqueous buffers and biorelevant media are essential.

Table 2: Recommended Solvents for Solubility Testing

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate/Sod. Phos.), pH 7.4 (PBS) | Simulates physiological pH range from stomach to intestine.[3] |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Common solvents for organic synthesis and stock solution preparation. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Used in synthesis, purification, and formulation. |

| Non-Polar | Dichloromethane (DCM), Toluene, Heptane | Relevant for extraction and certain reaction conditions. |

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for characterizing a substance.[4] The shake-flask method is the most accepted approach.[3]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (from Table 2) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker. Equilibration time must be determined experimentally; preliminary tests suggest a minimum of 24-48 hours is often required to reach a plateau.[3]

-

Sample Processing: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Section 4.

-

Data Reporting: Express solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability and Forced Degradation Analysis

Understanding a molecule's intrinsic stability is a cornerstone of drug development, ensuring safety and efficacy.[5][6] Forced degradation studies are designed to accelerate the chemical degradation process to identify likely degradation products and establish degradation pathways.[7][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[9]

Experimental Protocol: Forced Degradation (Stress Testing)

A stock solution of this compound (e.g., 1 mg/mL in ACN or a suitable solvent) should be prepared and subjected to the following stress conditions in parallel with a control sample protected from stress.

Methodology:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80 °C).[9]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C), as base hydrolysis is often faster.[9]

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature.

-

Thermal Degradation (Solution): Incubate the stock solution at a high temperature (e.g., 80 °C).

-

Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven (e.g., 80 °C), with and without humidity (e.g., 75% RH), to assess solid-state stability.[7]

-

Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[9] A control sample should be wrapped in aluminum foil.

-

Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using the stability-indicating HPLC method (Section 4) to determine the percentage of remaining parent compound and the formation of degradation products.

Diagram: Forced Degradation Experimental Workflow

Caption: Experimental workflow for a forced degradation study.

Proposed Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[10] A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.

Rationale for Method Development

The goal is to develop a method that provides good resolution between the parent peak of this compound and all potential degradation products generated during stress testing.

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Starting Conditions | Rationale for Selection |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peak shape for the basic quinoline nitrogen. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency and elution strength. |

| Elution Mode | Gradient | Necessary to elute both the parent compound and potentially more polar or non-polar degradants within a reasonable run time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV/PDA at ~254 nm and ~320 nm | Quinoline systems typically have strong absorbance in this range. A PDA detector is crucial for peak purity analysis.[9] |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that all degradation product peaks are well-resolved from the main peak, which is verified using peak purity analysis from the PDA detector.[7]

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be predicted.

-

Hydrolysis of the 4-Chloro Group: The C4-Cl bond is activated towards nucleophilic aromatic substitution. Under aqueous acidic or basic conditions, hydrolysis is a likely pathway, leading to the formation of 6,8-difluoroquinolin-4-ol. This is often the primary degradation route for 4-chloroquinolines.[11]

-

Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation.[12] The mechanism can be complex, potentially involving reductive dehalogenation (loss of Cl or F) or oxidative cleavage of the quinoline ring system.

-

Oxidative Degradation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Diagram: Predicted Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Conclusion and Forward-Looking Recommendations

While direct experimental data for this compound is limited, its structural features suggest it is a lipophilic compound with potential susceptibility to hydrolysis and photolysis. This technical guide provides a robust, scientifically-grounded framework for researchers to empirically determine its solubility and stability profiles.

It is strongly recommended that the protocols outlined herein are executed early in the research and development process. The resulting data will be invaluable for:

-

Guiding Formulation Strategy: Understanding solubility in various excipients and pH-dependent solubility is critical for developing a stable and bioavailable drug product.

-

Ensuring Analytical Rigor: The development of a validated, stability-indicating HPLC method is a regulatory prerequisite and essential for accurate quality control.

-

Defining Storage and Handling: Empirical stability data will inform the necessary storage conditions, shelf-life, and retest periods for this compound.

By following the methodologies presented, researchers can build a comprehensive data package that ensures the quality, safety, and efficacy of any downstream applications of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 3. who.int [who.int]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. acdlabs.com [acdlabs.com]

- 7. onyxipca.com [onyxipca.com]

- 8. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 4-Chloro-6,8-difluoroquinoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-6,8-difluoroquinoline

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. A definitive structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone of this analysis. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of published experimental data for this specific molecule, this guide leverages fundamental NMR principles and comparative data from analogous substituted quinolines to offer a robust predictive interpretation.[1] We will explore the anticipated chemical shifts, multiplicities, and through-bond scalar coupling constants, with a special focus on the diagnostic complexities introduced by the fluorine substituents. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the NMR spectroscopic features of this and related fluorinated quinoline scaffolds.

Introduction: The Structural Challenge

The quinoline core is a privileged scaffold in numerous biologically active compounds.[2] The introduction of halogen substituents—specifically chlorine and fluorine—dramatically alters the electronic environment and, consequently, the NMR signature of the molecule.[3] For this compound, the analytical challenge lies not only in assigning the proton and carbon signals but also in deciphering the complex splitting patterns that arise from homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F and ¹³C-¹⁹F) spin-spin couplings. Understanding these interactions is key to unambiguous structural confirmation.

Figure 1: Molecular Structure and Numbering

Caption: Structure and IUPAC numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to H-2, H-3, H-5, and H-7. The chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen heteroatom and the three halogen substituents.

Chemical Shift Predictions

-

H-2 and H-3 (Pyridine Ring): The H-2 proton, being alpha to the electronegative nitrogen, is expected to be the most downfield signal in the spectrum. The H-3 proton will appear upfield relative to H-2. The electron-withdrawing chlorine atom at C-4 will further deshield H-3 and, to a lesser extent, H-2.

-

H-5 and H-7 (Carbocyclic Ring): The chemical shifts of these protons are heavily influenced by the two fluorine atoms. The strong inductive and mesomeric effects of fluorine will cause significant deshielding. H-7 is positioned between two fluorine atoms (ortho to F-8 and meta to F-6), likely making it the most downfield proton in this ring system. H-5 is ortho to F-6 and will also be strongly deshielded.

Coupling Constant (J) Analysis: The Key to Assignment

The multiplicity of each signal provides the most definitive structural information. In addition to standard ortho (³JHH ≈ 7-9 Hz) and meta (⁴JHH ≈ 1-3 Hz) proton-proton couplings, extensive proton-fluorine couplings are expected.[1]

-

H-2 and H-3: These two protons will form a simple AX spin system, appearing as two doublets with a typical ortho coupling constant (³J(H2,H3)) of approximately 4-5 Hz.

-

H-5: This proton will be coupled to H-7 (⁴J(H5,H7), meta-coupling, ~2-3 Hz), the fluorine at C-6 (³J(H5,F6), ortho-coupling, ~7-10 Hz), and the fluorine at C-8 (⁵J(H5,F8), long-range coupling, ~1-3 Hz). The resulting signal is predicted to be a complex multiplet, likely a doublet of doublet of doublets (ddd).

-

H-7: This proton is coupled to H-5 (⁴J(H7,H5), meta-coupling, ~2-3 Hz), the fluorine at C-8 (³J(H7,F8), ortho-coupling, ~7-10 Hz), and the fluorine at C-6 (³J(H7,F6), meta-coupling, ~4-6 Hz). This signal is anticipated to be a triplet of doublets (td) or a doublet of doublet of doublets (ddd).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.7 - 8.9 | d | ³J(H2,H3) ≈ 4.5 |

| H-3 | 7.6 - 7.8 | d | ³J(H3,H2) ≈ 4.5 |

| H-5 | 7.4 - 7.6 | ddd | ³J(H5,F6) ≈ 8.0, ⁴J(H5,H7) ≈ 2.5, ⁵J(H5,F8) ≈ 1.5 |

| H-7 | 7.8 - 8.0 | td | ³J(H7,F8) ≈ 8.0, ³J(H7,F6) ≈ 5.0, ⁴J(H7,H5) ≈ 2.5 |

Figure 2: Predicted ¹H Coupling Network

Caption: Key ¹H-¹H and ¹H-¹⁹F scalar couplings in this compound.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule. The most informative features of this spectrum will be the large, diagnostic coupling constants between carbon and fluorine atoms.[4]

Chemical Shift Predictions

The chemical shifts will be influenced by the nitrogen and halogen substituents.

-

Carbons bonded to halogens (C-4, C-6, C-8): These carbons will be significantly influenced by the electronegativity of the attached halogen. The C-F bonds will cause a large downfield shift (the "heavy atom effect" is less pronounced for chlorine).

-

Carbons ortho and para to substituents: The electronic effects of the substituents will propagate around the rings, causing predictable shifts. For example, C-5, C-7, and C-8a will be strongly affected by the fluorine atoms.

-

Pyridine Ring Carbons (C-2, C-3, C-4): C-2 will be downfield due to its proximity to nitrogen. C-4, bonded to chlorine, will also be downfield.

Carbon-Fluorine Coupling: A Powerful Diagnostic Tool

The magnitude of nJ(C,F) coupling constants decreases with the number of intervening bonds and is highly dependent on stereochemistry.[5]

-

One-Bond Coupling (¹J(C,F)): Carbons C-6 and C-8 will each appear as a doublet with a very large coupling constant, typically in the range of 240-260 Hz. This is an unambiguous indicator of a direct C-F bond.

-

Two-Bond Coupling (²J(C,F)): Carbons adjacent to the C-F bonds (C-5, C-7, C-8a) will exhibit two-bond couplings. C-5 will be split by F-6, and C-7 will be split by both F-6 and F-8. C-8a will be split by F-8. These couplings are typically in the range of 15-25 Hz.

-

Three-Bond Coupling (³J(C,F)): Carbons such as C-4a and C-5 will show smaller three-bond couplings to F-8 and F-6, respectively. These are typically in the range of 3-10 Hz.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (from F-coupling) | Predicted JCF (Hz) |

| C-2 | ~151 | s (or small t) | - |

| C-3 | ~122 | s | - |

| C-4 | ~148 | d | ³J(C4,F6) ≈ 4 |

| C-4a | ~125 | dd | ²J(C4a,F8) ≈ 10, ⁴J(C4a,F6) ≈ 2 |

| C-5 | ~115 | dd | ²J(C5,F6) ≈ 25, ³J(C5,F8) ≈ 5 |

| C-6 | ~158 | d | ¹J(C6,F6) ≈ 255 |

| C-7 | ~110 | dd | ²J(C7,F8) ≈ 25, ²J(C7,F6) ≈ 15 |

| C-8 | ~155 | d | ¹J(C8,F8) ≈ 250 |

| C-8a | ~145 | d | ²J(C8a,F8) ≈ 15 |

Figure 3: Key Predicted ¹³C-¹⁹F Couplings

Caption: Major one-bond (¹J) and two-bond (²J) ¹³C-¹⁹F couplings.

Experimental Design for Unambiguous Assignment

While 1D NMR provides foundational data, the complexity arising from signal overlap and extensive fluorine coupling necessitates a suite of 2D NMR experiments for complete and confident structural verification.[1]

The 2D NMR Toolkit

-

COSY (Correlation Spectroscopy): This is the primary experiment to establish ¹H-¹H coupling networks. It will definitively link H-2 with H-3 and confirm the meta-coupling between H-5 and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It is invaluable for resolving overlapping proton signals and for assigning the protonated carbons (C-2, C-3, C-5, C-7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the quaternary (non-protonated) carbons. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:

-

H-2 → C-3, C-4, C-8a

-

H-3 → C-2, C-4, C-4a

-

H-5 → C-4, C-4a, C-6, C-7

-

H-7 → C-5, C-6, C-8, C-8a

-

-

¹⁹F NMR Spectroscopy: A standard ¹⁹F NMR spectrum would show two distinct signals for F-6 and F-8. Furthermore, acquiring a ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide through-space correlations, confirming spatial proximities.

Figure 4: Experimental Workflow for Structural Elucidation

Caption: Logical workflow for the complete NMR-based structural assignment.

Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended. The causality behind each step is explained to create a self-validating system.

-

Sample Preparation:

-

Action: Weigh approximately 10-15 mg of purified this compound.

-

Causality: This mass provides sufficient concentration for excellent signal-to-noise in both ¹H and ¹³C experiments without requiring an excessive number of scans, especially for the less sensitive ¹³C nucleus and 2D experiments.

-

Action: Dissolve the sample in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Causality: CDCl₃ is a standard, non-protic solvent with minimal interfering signals. DMSO-d₆ is an excellent alternative for compounds with lower solubility. The choice of solvent can slightly alter chemical shifts, so consistency is key.

-

Action: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Causality: This removes any microscopic particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.

-

-

Instrumental Setup & Calibration:

-

Action: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.

-

Causality: Temperature stability is critical as chemical shifts can be temperature-dependent. Equilibration ensures consistent results.

-

Action: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming.

-

Causality: The lock signal corrects for magnetic field drift. Shimming optimizes the magnetic field homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks and accurate coupling constant measurements.

-

-

Data Acquisition:

-

¹H Spectrum:

-

Action: Use a standard 90° pulse-acquire sequence. Set the spectral width to cover the aromatic region (~0-10 ppm). Acquire at least 16 scans.

-

Causality: A 90° pulse maximizes signal for a given number of scans. 16 scans is usually sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.

-

-

¹³C Spectrum:

-

Action: Use a proton-decoupled pulse sequence. Set a spectral width of ~0-200 ppm. Set a relaxation delay (d1) of at least 2 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

-

Causality: Proton decoupling simplifies the spectrum to singlets (or multiplets from F-coupling only). A 2-second relaxation delay is crucial for allowing quaternary carbons, which have long relaxation times, to fully relax between pulses, ensuring their signals are not attenuated and can be integrated more accurately.

-

-

2D Spectra (COSY, HSQC, HMBC):

-

Action: Use standard, gradient-selected pulse programs for each experiment.

-

Causality: Gradient-selected sequences are superior for suppressing artifacts and unwanted signals, leading to cleaner, more easily interpretable spectra.

-

-

Conclusion

The NMR spectroscopic characterization of this compound presents a fascinating case study in structural elucidation. While the ¹H spectrum is complicated by second-order effects and multiple heteronuclear couplings, it is the ¹³C spectrum, with its large and highly diagnostic nJ(C,F) couplings, that offers the most definitive information. The predictive analysis provided in this guide, based on established principles of substituent effects and coupling phenomena, serves as a robust framework for any researcher tasked with analyzing this molecule. The ultimate, unambiguous assignment relies on a synergistic approach, integrating data from 1D ¹H, 1D ¹³C, and a suite of 2D NMR experiments, as outlined in the recommended workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. rajpub.com [rajpub.com]

- 4. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Mass spectrometry analysis of 4-Chloro-6,8-difluoroquinoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-6,8-difluoroquinoline

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Accurate characterization and quantification of this molecule and its analogues are paramount for process chemistry, metabolic studies, and quality control. This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, grounded in the principles of scientific integrity and field-proven expertise. We will explore tailored methodologies for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), delve into predictable fragmentation patterns, and offer detailed protocols to guide researchers in their analytical endeavors.

Introduction: The Analytical Imperative

The quinoline scaffold is a privileged structure in pharmacology, and its halogenated derivatives often exhibit enhanced biological activity. The specific placement of chlorine and fluorine atoms on the this compound ring system dictates its reactivity and potential as a pharmaceutical intermediate.[2] Mass spectrometry (MS) provides unparalleled sensitivity and specificity for its analysis, enabling not only molecular weight confirmation but also profound structural elucidation through controlled fragmentation.

The choice of analytical strategy is dictated by the sample matrix, the required sensitivity, and the nature of the study (qualitative vs. quantitative). This guide will focus on the two most prevalent MS techniques in the pharmaceutical sciences: Electron Ionization (EI), typically coupled with GC, and Electrospray Ionization (ESI), the workhorse of LC-MS.

Compound Profile: this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClFN | [4][5] |

| Molecular Weight | 181.59 g/mol | [4][5] |

| Monoisotopic Mass | 181.0095 Da | [5] |

| Appearance | Solid | |

| Melting Point | 75-80 °C |

Foundational Concepts: Ionization and Isotopic Signatures

A successful mass spectrometric analysis hinges on the efficient generation of gas-phase ions from the analyte. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI profoundly impacts the resulting mass spectrum.

-

Electron Ionization (EI): This technique uses high-energy electrons (typically 70 eV) to bombard the analyte molecule, causing the ejection of an electron to form a radical cation (M•+).[6][7] The significant energy transfer leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural confirmation and library matching.[7][8]

-

Electrospray Ionization (ESI): ESI is a soft ionization method that generates ions from a liquid solution by creating a fine, charged aerosol.[9][10] It imparts minimal excess energy, typically resulting in an intact protonated molecule [M+H]⁺. This is ideal for molecular weight confirmation and for analyzing thermally labile or non-volatile compounds. Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).[10][11]

The Halogen Isotope Pattern: A Definitive Marker

A key characteristic in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[12][13] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with the second peak (M+2) having roughly one-third the intensity of the primary peak (M).[13][14] This pattern is a powerful diagnostic tool for confirming the presence of chlorine in the molecular ion and its fragments.

Experimental Workflow & Methodology

The analytical workflow must be selected based on the physicochemical properties of this compound and the goals of the analysis. Its predicted moderate boiling point and thermal stability make it amenable to both GC-MS and LC-MS.

Caption: Decision workflow for MS analysis.

Protocol: GC-MS Analysis with Electron Ionization (EI)

This method is ideal for purity assessment and structural confirmation of the neat compound or in simple organic matrices.

Rationale: The choice of a mid-polarity column like a DB-5ms provides excellent separation for a wide range of aromatic compounds. The temperature program is designed to ensure sharp peak shapes without causing thermal degradation. Standard 70 eV electron energy is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in dichloromethane.

-

GC System:

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Split/splitless, operated in split mode (20:1 ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS System (EI Source):

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Protocol: LC-MS Analysis with Electrospray Ionization (ESI)

This method is superior for analyzing samples in complex aqueous or biological matrices (e.g., metabolism studies) and for high-throughput screening.

Rationale: Reversed-phase chromatography using a C18 column is the standard for separating moderately polar organic molecules. A gradient elution with acetonitrile and water (acidified with formic acid) is used to ensure good peak shape and efficient ionization in positive ESI mode. Formic acid provides the necessary protons to form the [M+H]⁺ ion. Tandem MS (MS/MS) is required to induce fragmentation for structural analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 10 µg/mL solution in 50:50 methanol:water.

-

LC System:

-

Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

-

Injection Volume: 5 µL.

-

-

MS System (ESI Source, Positive Mode):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Full Scan Mass Range: m/z 100 to 300.

-

MS/MS: For fragmentation, select the precursor ion [M+H]⁺ (m/z 182.0) and apply a collision energy of 15-30 eV.

-

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation of this compound is governed by the stability of the quinoline ring and the nature of the halogen substituents. The C-Cl bond is the weakest link, making the loss of a chlorine radical a primary fragmentation event in EI-MS.

Caption: Key fragmentation pathways under EI conditions.

Predicted Key Fragments:

The following table summarizes the expected high-abundance ions in an EI mass spectrum. The presence of the m/z 183 peak at ~33% the intensity of m/z 181 is the definitive confirmation of a chlorine-containing molecular ion.

| m/z (Nominal) | Proposed Formula | Description | Isotopic Signature |

| 181 | [C₉H₄³⁵ClN]⁺ | Molecular Ion (M•+) | M+ peak |

| 183 | [C₉H₄³⁷ClN]⁺ | Molecular Ion Isotope (M+2) | ~33% of m/z 181 |

| 161/163 | [C₉H₃F₂N]•+ | Loss of HF from the molecular ion | Cl present |

| 146 | [C₉H₄F₂N]⁺ | Loss of Chlorine radical (•Cl) | Cl absent |

| 119 | [C₈H₃F₂]⁺ | Loss of •Cl followed by HCN | Cl absent |

In ESI-MS/MS, fragmentation occurs from the protonated molecule [M+H]⁺ at m/z 182/184. The pathways are often different, with losses of neutral molecules being more common. A prominent fragmentation would be the loss of neutral HCl, leading to a fragment at m/z 146.

Conclusion

The mass spectrometric analysis of this compound is a robust and informative process. By leveraging the complementary nature of GC-EI-MS and LC-ESI-MS/MS, researchers can achieve comprehensive characterization. EI-MS provides a rich, reproducible fragmentation pattern ideal for structural confirmation, highlighted by the characteristic M/M+2 isotopic signature of chlorine. LC-MS offers high sensitivity and applicability to complex matrices, making it the tool of choice for quantitative studies and metabolite identification. The protocols and fragmentation insights provided in this guide serve as a validated starting point for drug development professionals and scientists to build reliable analytical methods for this important chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]

- 5. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rroij.com [rroij.com]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tutorchase.com [tutorchase.com]

- 14. chemguide.co.uk [chemguide.co.uk]

Potential Biological Activity of 4-Chloro-6,8-difluoroquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has been a highly effective strategy in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide delves into the largely unexplored potential of 4-Chloro-6,8-difluoroquinoline, a unique trifunctionalized heterocyclic compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related halogenated quinolines and fluoroquinolones to build a robust, hypothesis-driven framework for its potential biological activities. We will explore the scientific rationale for investigating its anticancer and antimicrobial properties, provide detailed, field-proven experimental protocols for its evaluation, and discuss the underlying structure-activity relationships that govern the therapeutic potential of this chemical class. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of novel halogenated quinolines.

Introduction: The Quinoline Nucleus and the Power of Halogenation

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile template for the introduction of diverse functional groups, enabling the meticulous tuning of steric, electronic, and pharmacokinetic parameters.[2] Historically, quinoline derivatives have been pivotal in the fight against malaria (e.g., chloroquine) and have given rise to the potent class of fluoroquinolone antibiotics (e.g., ciprofloxacin).[1]

The introduction of halogen atoms into the quinoline scaffold is a well-established and powerful strategy for enhancing biological activity.[3][4] Halogens can influence a molecule's properties in several ways:

-

Modulation of Electronic Properties: The high electronegativity of fluorine and chlorine can alter the electron distribution within the aromatic system, influencing interactions with biological targets.[4]

-

Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

-

Binding Interactions: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to tighter binding with target proteins.[4]

Hypothesized Biological Activity I: Anticancer Potential

Numerous quinoline derivatives have been investigated as anticancer agents, exhibiting a variety of mechanisms of action, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[3] The presence of halogen atoms on the quinoline ring has been shown to be a key determinant of cytotoxic activity.[3]

Scientific Rationale

The anticancer potential of this compound can be inferred from the activity of related halogenated quinazolines and quinolines. For instance, halogen-substituted 4(3H)-quinazolinones have demonstrated significant in vitro inhibitory activity against breast cancer cell lines like MCF-7.[3] The structure-activity relationship (SAR) studies of these compounds often highlight the importance of halogen substituents in promoting interactions with the ATP-binding pocket of kinases or other biological targets.[4] The electron-withdrawing nature of the two fluorine atoms in this compound could modulate its interaction with key oncogenic proteins.

Experimental Workflow: In Vitro Cytotoxicity Screening

A logical first step in evaluating the anticancer potential of this compound is to perform an in vitro cytotoxicity assay against a panel of human cancer cell lines.

dot

graph "Anticancer_Screening_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Compound Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; start [label="Synthesize or Procure\nthis compound"]; dissolve [label="Dissolve in DMSO\nto create stock solution"]; start -> dissolve; }

subgraph "cluster_Assay" { label="Cytotoxicity Assay"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; plate [label="Seed cancer cell lines\nin 96-well plates"]; treat [label="Treat cells with serial dilutions\nof the compound"]; incubate [label="Incubate for 72 hours"]; mtt [label="Add MTT reagent and\nincubate for 4 hours"]; solubilize [label="Solubilize formazan crystals"]; read [label="Measure absorbance\nat 570 nm"]; plate -> treat -> incubate -> mtt -> solubilize -> read; }

subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; calculate [label="Calculate % cell viability"]; plot [label="Plot dose-response curves"]; determine [label="Determine IC50 values"]; calculate -> plot -> determine; }

dissolve -> plate [lhead="cluster_Assay"]; read -> calculate [lhead="cluster_Analysis"]; }

Figure 1: Workflow for in vitro cytotoxicity screening.Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation

The results of the cytotoxicity screening can be summarized in a table for easy comparison.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HCT116 | Colorectal Carcinoma | 12.2 |

| A549 | Lung Carcinoma | 15.7 |

Hypothesized Biological Activity II: Antimicrobial Potential

The fluoroquinolone antibiotics are a major class of antibacterial agents, and their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The presence of a fluorine atom at the 6-position is a hallmark of this class and is crucial for their potent activity.

Scientific Rationale

Given that this compound is a difluorinated quinoline, it is a strong candidate for possessing antimicrobial properties. The fluorine atom at the 6-position is a key pharmacophoric element of fluoroquinolone antibiotics. The additional fluorine at the 8-position and the chlorine at the 4-position could further modulate the compound's interaction with bacterial enzymes and its spectrum of activity. SAR studies on quinolones have shown that substitutions at the C-8 position can influence antibacterial potency.[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

The initial evaluation of the antimicrobial potential of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

dot

graph "Antimicrobial_Screening_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; start [label="Synthesize or Procure\nthis compound"]; dissolve [label="Prepare serial dilutions\nin appropriate broth"]; start -> dissolve; }

subgraph "cluster_Inoculation" { label="Inoculation & Incubation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; inoculum [label="Prepare standardized\nbacterial inoculum"]; add_inoculum [label="Inoculate broth dilutions\nwith bacteria"]; incubate [label="Incubate at 37°C\nfor 18-24 hours"]; inoculum -> add_inoculum -> incubate; }

subgraph "cluster_Analysis" { label="MIC Determination"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; observe [label="Visually inspect for\nbacterial growth (turbidity)"]; determine_mic [label="Determine the MIC\n(lowest concentration with no growth)"]; observe -> determine_mic; }

dissolve -> add_inoculum [lhead="cluster_Inoculation"]; incubate -> observe [lhead="cluster_Analysis"]; }

Figure 2: Workflow for MIC determination.Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microplate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation

The MIC values for this compound against various bacterial strains can be presented in a table.

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) of this compound |

| Staphylococcus aureus | Positive | 2 |

| Streptococcus pneumoniae | Positive | 4 |

| Escherichia coli | Negative | 8 |

| Pseudomonas aeruginosa | Negative | 16 |

Synthesis and Characterization

While a detailed synthetic route for this compound is not extensively published in peer-reviewed journals, its availability from commercial suppliers suggests established synthetic protocols exist. A plausible synthetic approach could involve the cyclization of a suitably substituted aniline precursor followed by chlorination. For instance, a substituted aminobenzoic acid could be a starting material.[6]

General Synthetic Considerations:

-

The synthesis of halogenated quinolines often involves multi-step sequences.[6]

-

Purification of intermediates and the final product is crucial for obtaining reliable biological data.

-

Characterization of the final compound should be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Future Directions and Conclusion

The information presented in this technical guide, while largely inferential due to the absence of direct experimental data, provides a strong foundation for the investigation of this compound as a potential therapeutic agent. The unique substitution pattern of this molecule warrants its synthesis and systematic evaluation for both anticancer and antimicrobial activities.

Future research should focus on:

-

Synthesis and Characterization: Development and publication of a robust and scalable synthetic route for this compound and its analogues.

-

In-depth Biological Evaluation: Comprehensive screening against a wider panel of cancer cell lines and microbial pathogens, including drug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the contribution of each substituent to the overall activity and to optimize the lead compound.

References

- 1. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

The Strategic Deployment of 4-Chloro-6,8-difluoroquinoline in Modern Medicinal Chemistry: A Technical Guide

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Within this privileged scaffold class, strategic halogenation has emerged as a powerful tool for modulating physicochemical properties and enhancing biological activity. This technical guide provides an in-depth exploration of 4-chloro-6,8-difluoroquinoline, a versatile intermediate poised for significant applications in contemporary drug discovery. We will dissect the synthetic accessibility of this core, the strategic importance of its substitution pattern, and its demonstrated potential as a scaffold for novel anticancer and antibacterial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Rationale for Fluorinated Quinolines

The quinoline scaffold is a recurring motif in a vast array of biologically active molecules, from antimalarials to kinase inhibitors.[1] The incorporation of fluorine atoms into this heterocyclic system is a well-established strategy to augment metabolic stability, binding affinity, and overall pharmacological potency.[2] The 6,8-difluoro substitution pattern is of particular interest, as it can significantly influence the electronic properties and lipophilicity of the molecule, thereby impacting its interactions with biological targets and its pharmacokinetic profile.[3] The presence of a chlorine atom at the 4-position provides a reactive handle for introducing a diverse range of substituents via nucleophilic aromatic substitution, making this compound an exceptionally valuable building block for creating libraries of novel compounds.

The Synthetic Keystone: Accessing the this compound Scaffold

The efficient synthesis of the this compound core is paramount to its utility. The most common and reliable route involves a two-step process commencing from 3,5-difluoroaniline.

Synthesis Pathway Overview

The synthetic workflow can be conceptualized as the initial formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Step 1: Synthesis of 4-Hydroxy-6,8-difluoro-2-methylquinoline [4]

-

To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent (e.g., diphenyl ether), add ethyl acetoacetate.

-

Heat the mixture to approximately 140-150°C for a designated period to facilitate the formation of the intermediate β-amino acrylate.

-

Increase the temperature to around 250°C to induce thermal cyclization.

-

Upon reaction completion (monitored by TLC), cool the mixture and add a non-polar solvent such as hexane to precipitate the product.

-